molecular formula C10H15ClN4O2 B1418867 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride CAS No. 848498-92-0

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B1418867
CAS No.: 848498-92-0
M. Wt: 258.7 g/mol
InChI Key: XJXMMXCVRPPFFJ-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a nitropyridine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Biochemical Analysis

Biochemical Properties

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is known to increase cytotoxicity in piperidine derivatives, suggesting its potential interaction with cellular targets . Additionally, the presence of the piperidine ring is crucial for its inhibitory effects on certain enzymes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme inhibition and protein interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s cytotoxicity is enhanced by the presence of the nitro group, which may lead to alterations in cell function . Studies have indicated that piperidine derivatives, including this compound, can reduce immobility time in behavioral tests, suggesting potential effects on neuronal cells and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group and piperidine ring play crucial roles in its binding affinity and inhibitory effects on enzymes . Molecular simulation studies have shown that similar compounds can form hydrogen bonds and interact with host layers, indicating potential binding interactions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that piperidine derivatives can maintain their inhibitory effects over time, but their stability may vary depending on the experimental conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can reduce immobility time in behavioral tests at doses ranging from 10 to 50 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The presence of the nitro group and piperidine ring influences its metabolic activity, potentially leading to the formation of reactive intermediates . These interactions highlight the compound’s role in modulating metabolic pathways and its potential as a biochemical tool for studying metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s nitro group and piperidine ring play crucial roles in its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s nitro group and piperidine ring may direct it to specific compartments or organelles within the cell

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride typically involves the reaction of 3-nitropyridine with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions . Industrial production methods may involve multi-step synthesis processes, including nitration, reduction, and amination reactions, to achieve the desired compound with high purity and yield .

Chemical Reactions Analysis

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride can be compared with other piperidine and nitropyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10;/h1-2,5,8H,3-4,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXMMXCVRPPFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4 N hydrochloric acid in dioxane (10 ml) was added to tert-butyl [1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate (Intermediate 38; 1.3 g, 4.2 mmol). The mixture was stirred at room temperature for 1 h under nitrogen gas. The solvent was removed in vacuo to give the title compound as a yellow powder (500 mg).
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1.3 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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